Selenirane
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Overview
Description
Selenirane is a three-membered ring compound containing one selenium atom. It is the selenium analogue of epoxides and thiiranes, and is also referred to as episelenide.
Preparation Methods
Selenirane can be synthesized through several methods. One common approach involves the dealkylation of seleniranium salts. For instance, seleniranium salts such as [Ad2SeR]+X- can be synthesized from strained alkenes like bis(adamantylidene). The diselenides (Me3SiCH2CH2Se)2 and (tBuMe2SiCH2CH2Se)2 are also used in the preparation of seleniranium salts . the synthesis of this compound itself is challenging due to its instability, often leading to decomposition into alkenes and elemental selenium .
Chemical Reactions Analysis
Selenirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert this compound to selenides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Selenirane has several scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: this compound-based compounds are explored for their potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of selenirane involves its interaction with various molecular targets and pathways. This compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the selenium atom, which can form stable bonds with other elements. The specific pathways involved depend on the context in which this compound is used, such as its role in antioxidant defense mechanisms or its interaction with cellular components .
Comparison with Similar Compounds
Selenirane is similar to other three-membered ring compounds like thiirane (containing sulfur) and oxirane (containing oxygen). this compound is unique due to the presence of selenium, which imparts distinct chemical properties. For example, this compound is more reactive than oxirane and thiirane due to the larger atomic size and lower electronegativity of selenium. This increased reactivity makes this compound a valuable compound in synthetic chemistry .
Similar Compounds
Thiirane: A sulfur-containing three-membered ring compound.
Oxirane: An oxygen-containing three-membered ring compound.
Tellurirane: A tellurium-containing three-membered ring compound.
Properties
CAS No. |
661-21-2 |
---|---|
Molecular Formula |
C2H4Se |
Molecular Weight |
107.02 g/mol |
IUPAC Name |
selenirane |
InChI |
InChI=1S/C2H4Se/c1-2-3-1/h1-2H2 |
InChI Key |
QPPANNFQTKFONY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]1 |
Origin of Product |
United States |
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